PARPYnD

Chemoproteomics Target Engagement PARP Biology

Standard PARP inhibitors lack photo-crosslinking handles, preventing direct target engagement mapping in live cells. PARPYnD solves this: a validated affinity-based probe (AfBP) incorporating a diazirine moiety and alkyne tag. - IC50s: PARP1 (38 nM), PARP2 (6 nM), PARP6 (230 nM) - Enables competitive chemoproteomics & in-cell target occupancy assays - ≥95% purity, solid powder, MW 613.68 Da. Supplied for R&D use with batch-specific HPLC/LC-MS data.

Molecular Formula C34H31N9O3
Molecular Weight 613.7 g/mol
Cat. No. B10825859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePARPYnD
Molecular FormulaC34H31N9O3
Molecular Weight613.7 g/mol
Structural Identifiers
SMILESC#CCCC1(N=N1)CCC(=O)NC2=CC(=C(N=C2)N3CCN(CC3)C(=O)C4=CC=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)C#N
InChIInChI=1S/C34H31N9O3/c1-2-3-12-34(40-41-34)13-11-30(44)37-26-20-25(21-35)31(36-22-26)42-14-16-43(17-15-42)33(46)24-8-6-7-23(18-24)19-29-27-9-4-5-10-28(27)32(45)39-38-29/h1,4-10,18,20,22H,3,11-17,19H2,(H,37,44)(H,39,45)
InChIKeyZYWZRMXOMDKHKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PARPYnD Cell-Active PARP Photoaffinity Probe


PARPYnD is a cell-active photoaffinity probe (AfBP) designed for profiling poly(ADP-ribose) polymerase (PARP) inhibitor target engagement in live cells [1]. Based on the triple PARP1/2/6 inhibitor AZ9482 scaffold, it demonstrates nanomolar potency against PARP1 (IC50: 38 nM), PARP2 (IC50: 6 nM), and PARP6 (IC50: 230 nM) . The compound enables covalent labeling and identification of PARP target interactions through copper-catalyzed click chemistry with azide-functionalized reporters, providing unique mechanistic insights not accessible through traditional small-molecule inhibitors [1].

Cell-active photoaffinity probe for PARP enzyme family
Diazirine photocrosslinker for UV-induced covalent target capture in live cells
Alkyne handle enables click chemistry conjugation to reporter tags
Targets PARP1, PARP2, and PARP6 based on AZ9482 scaffold

Why PARPYnD Cannot Be Replaced


While numerous PARP inhibitors exist for therapeutic and research applications, generic substitution fails because PARPYnD is not merely an inhibitor—it is a mechanistic probe tool with unique photoaffinity labeling capabilities essential for chemoproteomic target engagement studies [1]. Unlike standard small-molecule inhibitors such as olaparib or AZ9482, PARPYnD contains a diazirine photo-crosslinking group and an alkyne handle that enable covalent capture and visualization of cellular PARP targets [1]. This functional differentiation means that substituting PARPYnD with a conventional PARP inhibitor (even with similar IC50 values) would completely invalidate experimental protocols requiring target labeling, enrichment, and identification—a critical consideration for procurement decisions in target validation and mechanism-of-action studies [1].

PARPYnD
Standard PARP inhibitors / Olaparib probes
Photocrosslinking
Diazirine-based UV crosslinking enables covalent capture
Lacking photocrosslinking group; may not support covalent target capture
Click chemistry handle
Alkyne for CuAAC conjugation to reporter tags
No click handle; limited to non-covalent detection methods
PARP isoform coverage
Triple PARP1/2/6 profiling in live cells
PARP1-centric selectivity; PARP2/6 coverage not validated in same context

PARPYnD Quantitative Differentiation Evidence


First Cell-Active Photoaffinity Probe for PARP Enzymes

PARPYnD is the first photoaffinity probe (AfBP) specifically designed for PARP enzymes, enabling direct target engagement profiling in live cells—a capability absent in all conventional PARP inhibitors including its parent compound AZ9482 [1]. Unlike AZ9482, olaparib, or AZ0108, which can only inhibit enzymatic activity, PARPYnD contains a diazirine photo-crosslinking group that enables covalent capture of engaged targets upon UV irradiation at 365 nm . This functional differentiation allows PARPYnD to identify both on-target (PARP1, PARP2) and off-target proteins, a feature that standard inhibitors cannot provide [1].

First-in-class cell-active probe
Class-level inference
First reported AfBP for live-cell covalent PARP labeling; later olaparib probes validated for PARP-1 only
Supports chemical proteomics target engagement studies
Competition with AZ9482/olaparib confirmed PARP1/2 labeling
Chemoproteomics Target Engagement PARP Biology Photoaffinity Labeling

PARP2-Preferring Selectivity Profile

In competitive chemoproteomic experiments using PARPYnD as a target engagement probe, olaparib (5 μM) competed for binding and revealed several previously unrecognized off-target proteins in MDA-MB-436 breast cancer cells [1]. PARPYnD (1 μM) labeling followed by quantitative proteomics (TMT labeling, LC-MS/MS) identified multiple non-PARP family proteins that were competitively displaced by olaparib, indicating these are genuine olaparib cellular targets [1]. This experimental paradigm is only possible because PARPYnD acts as a pan-PARP active-site probe; conventional inhibitors lack the necessary click-chemistry handles for enrichment and quantification [1].

PARP2 selectivity shift
Cross-study comparable
Selectivity ratio (PARP1/PARP2 IC50) 6.3 vs 1.0 for AZ9482
Reported isoform selectivity shift relevant to PARP2-focused studies
Cell-free enzymatic assay; cellular context may differ
Off-Target Profiling PARP Inhibitors Chemoproteomics Olaparib

Olaparib Off-Target Protein Identification

PARPYnD reveals a critical biomolecular disparity in PARP6 engagement: while it inhibits recombinant PARP6 with an IC50 of 230 nM and enriches recombinant PARP6 spiked into cellular lysates, it fails to label endogenous PARP6 in intact MDA-MB-436 cells [1]. This observation, validated via Western blot analysis of FLAG-PARP6 overexpression and endogenous PARP6 pull-down experiments, suggests that endogenous PARP6 adopts a conformation or subcellular localization that is inaccessible to the probe—a nuance that conventional PARP6 enzymatic assays or recombinant protein studies cannot detect [1].

Off-target identification
Direct head-to-head comparison
Identified non-PARP olaparib targets METAP2 (ratio 2.3) and S100A6 (1.6) via competitive proteomics
Supports off-target profiling of PARP inhibitors
Live-cell TMT-based proteomics; requires orthogonal validation
PARP6 Target Engagement Protein Biochemistry Endogenous vs. Recombinant

Live-Cell PARP Target Engagement Validation

PARPYnD exhibits a distinct PARP subtype selectivity profile compared to clinical PARP inhibitors. It potently inhibits PARP2 (IC50: 6 nM), PARP1 (IC50: 38 nM), and PARP6 (IC50: 230 nM) . In contrast, clinical inhibitors such as olaparib show preferential PARP1 inhibition with weaker PARP2 activity, while talazoparib demonstrates potent tankyrase (PARP5a/b) inhibition [1]. Notably, PARPYnD does not significantly inhibit tankyrases TNKS1 and TNKS2 at concentrations up to 10 μM, differentiating it from dual PARP/tankyrase inhibitors like AZ6102 (TNKS1 IC50: 3 nM, TNKS2 IC50: 1 nM) [2].

Live-cell engagement assay
Direct head-to-head comparison
PARP1 labeling competed by AZ9482/AZ0108/olaparib; in-gel fluorescence detection
Enables intracellular target engagement visualization
No endogenous PARP6 labeling detected at 10 µM
PARP Selectivity IC50 Profiling PARP1 PARP2 PARP6

Differential Labeling of Recombinant vs Endogenous PARP6

In live-cell labeling experiments, PARPYnD (1 μM) robustly labels PARP1 and PARP2, as confirmed by proteomic analysis and competitive displacement with parent inhibitor AZ9482 (5 μM) [1]. However, despite having an IC50 of 230 nM against recombinant PARP6 in cell-free assays, PARPYnD does not label endogenous PARP6 in intact MDA-MB-436 cells [1]. This cellular selectivity pattern—engagement of PARP1/2 but not PARP6—differs fundamentally from its parent compound AZ9482, which inhibits all three targets enzymatically but cannot be assessed for cellular engagement due to lack of a probe handle [1].

Recombinant vs endogenous PARP6
Direct head-to-head comparison
Robust labeling of recombinant GST-PARP6; no labeling of endogenous PARP6 up to 10 µM
Context-dependent labeling highlights recombinant vs endogenous discrepancy
>43-fold concentration mismatch between systems
Cellular Target Engagement PARP6 Live-Cell Labeling Click Chemistry

Structure-Guided Rational Design

PARPYnD is supplied with rigorously validated quality specifications that ensure experimental reproducibility. Commercial sources report purity of ≥95% by HPLC and DMSO solubility up to 100 mM . Molecular weight is precisely characterized at 613.67 g/mol (C34H31N9O3), and the compound is stable when stored at -20°C . These specifications meet or exceed the standards for high-quality chemical probes and differentiate PARPYnD from custom-synthesized or lower-purity alternatives that may introduce experimental variability in chemoproteomic workflows .

Structure-guided design
Cross-study comparable
Diazirine-alkyne at solvent-exposed pyridine 5-position; retains phthalazinone core
Scaffold validated for reproducible probe performance
Crystallography with PARP5a informed attachment point
Quality Control Solubility Chemical Probe Standards Reproducibility

PARPYnD Research and Industrial Applications


Proteome-Wide PARP Inhibitor Off-Target Profiling

PARPYnD is the validated probe of choice for competitive chemoproteomic profiling to identify cellular off-targets of clinical PARP inhibitors. As demonstrated in direct comparisons with olaparib, PARPYnD (1 μM) enables quantitative identification of proteins whose binding is competitively displaced by the clinical inhibitor (5 μM) in live cells [1]. This workflow is essential for understanding potential toxicity mechanisms and identifying novel therapeutic opportunities. Researchers should use PARPYnD with appropriate click-chemistry reporters (e.g., azide-functionalized biotin or fluorophores) and LC-MS/MS proteomics for target identification [1].

Live-Cell PARP1/2 Target Engagement Assays

For studies requiring direct demonstration that a PARP inhibitor engages its intended cellular targets, PARPYnD provides the only photoaffinity-based approach to covalently label and visualize PARP1 and PARP2 in live cells [1]. Unlike conventional enzymatic activity assays, PARPYnD labeling confirms physical target engagement, enabling correlation between target occupancy and downstream phenotypic effects (e.g., multipolar spindle formation in breast cancer cells) [1]. This application is particularly valuable for mechanism-of-action studies and target validation programs.

PARP6 Recombinant-Endogenous Disparity Studies

PARPYnD uniquely enables comparative studies of recombinant versus endogenous PARP6 engagement. While PARPYnD inhibits recombinant PARP6 with an IC50 of 230 nM and enriches spiked recombinant protein from lysates, it fails to label endogenous PARP6 in intact cells [1]. This property makes PARPYnD a valuable tool for investigating the cellular context-dependent accessibility, conformation, or subcellular localization of PARP6—a research area where conventional inhibitors provide no insight [1].

Fluorescence Imaging of PARP1/2 Localization

PARPYnD serves as a benchmark reference compound for laboratories developing novel PARP-targeted probes or evaluating new PARP inhibitor scaffolds. Its well-characterized selectivity profile (potent PARP2 and PARP1 inhibition with minimal tankyrase activity), validated photoaffinity labeling protocol, and commercial availability with defined purity specifications (≥95% HPLC, 100 mM DMSO solubility) [1] make it an ideal positive control for new probe development and a reliable tool for comparative target engagement studies .

Application
Selection Property
Validation Focus
PARP inhibitor off-target profiling
Covalent photoaffinity labeling with click handle
Quantitative proteomic target identification
Live-cell target engagement assays
UV-crosslinkable diazirine for covalent capture
In-gel fluorescence competition quantification
PARP6 recombinant-endogenous disparity studies
Differential labeling of recombinant and endogenous PARP6
Lysate and intact cell labeling comparison
PARP1/2 subcellular localization imaging
Fluorophore conjugation via click chemistry
Microscopy-based spatial target analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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